molecular formula C7H11NO3 B8600604 N-methacryloyl-beta-alanine

N-methacryloyl-beta-alanine

Cat. No. B8600604
M. Wt: 157.17 g/mol
InChI Key: LTMXLMUNEFWJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04495272

Procedure details

In a mixture composed of 80 g (2.0 mols) of sodium hydroxide, 400 ml of water and 4 ml of nitrobenzene was dissolved 178 g (2.0 mols) of β-alanine with stirring and the resulting solution was cooled to 0° C. To the aqueous solution, there were simultaneously added dropwise 230 g (2.2 mols) of methacrylic chloride and an aqueous solution containing 96 g (2.4 mols) of sodium hydroxide dissolved in 200 ml of water. After the completion of the reaction, 800 ml of acetonitrile was added to the reaction solution and the mixture was then acidified by adding 160 ml of concentrated hydrochloric acid. 1 Liter of acetonitrile was further added to extract and the acetonitrile layer was separated. The acetonitrile solution was concentrated and the crystals thus deposited were collected and recrystallized from ethyl acetate to obtain 142 g of N-methacryloyl-β-alanine.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
178 g
Type
reactant
Reaction Step Four
Quantity
230 g
Type
reactant
Reaction Step Five
Quantity
96 g
Type
reactant
Reaction Step Six
Quantity
160 mL
Type
reactant
Reaction Step Seven
Name
Quantity
200 mL
Type
solvent
Reaction Step Eight
Name
Quantity
400 mL
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N+](C1C=CC=CC=1)([O-])=O.[NH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16].[C:18](Cl)(=[O:22])[C:19]([CH3:21])=[CH2:20].Cl>O.C(#N)C>[C:18]([NH:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])(=[O:22])[C:19]([CH3:21])=[CH2:20] |f:0.1|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Four
Name
Quantity
178 g
Type
reactant
Smiles
NCCC(=O)O
Step Five
Name
Quantity
230 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Six
Name
Quantity
96 g
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
160 mL
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction solution
EXTRACTION
Type
EXTRACTION
Details
to extract
CUSTOM
Type
CUSTOM
Details
the acetonitrile layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
The acetonitrile solution was concentrated
CUSTOM
Type
CUSTOM
Details
the crystals thus deposited were collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)NCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 142 g
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.